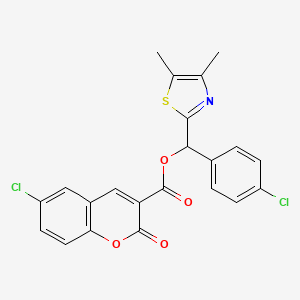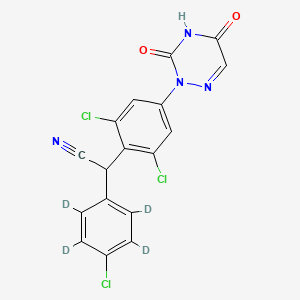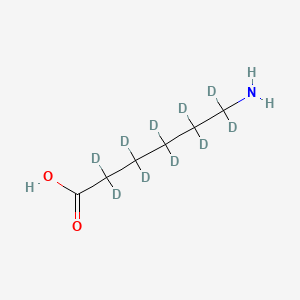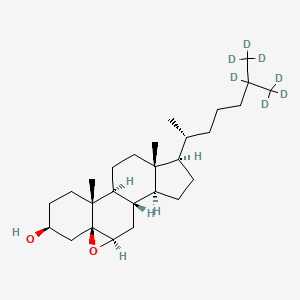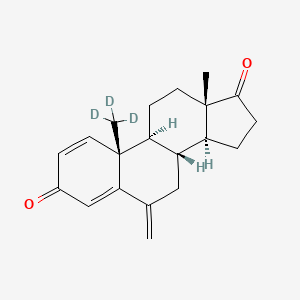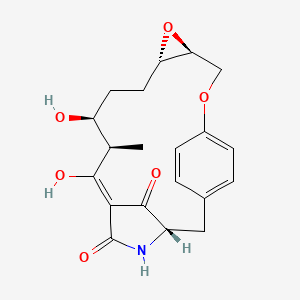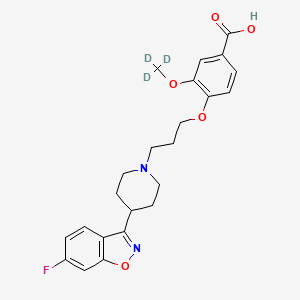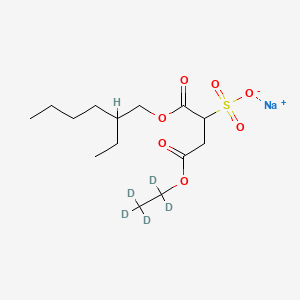
4-Des-((2-ethylhexyl)oxy) 4-Ethoxy Docusate Sodium-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) is a chemical compound that is an isotopic analog of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate sodium. This compound is often used in scientific research due to its unique properties and applications. It is a derivative of Disodium Mono (2-ethylhexyl) Sulfosuccinate, which is commonly used as a laxative or stool softener .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves the reaction of Disodium Mono (2-ethylhexyl) Sulfosuccinate with deuterated ethoxy groups. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, controlled heating, and continuous monitoring to maintain the desired reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The ethoxy and ethylhexyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under inert atmospheres.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various alkyl or aryl derivatives depending on the substituents used.
Scientific Research Applications
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) has several applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the study of isotopic effects.
Biology: Employed in the study of biological processes involving sulfonates and their derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the synthesis of electrospun fibers for controlled antibiotic drug release.
Mechanism of Action
The mechanism of action of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) involves its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. This property is particularly useful in drug delivery systems, where it helps in the efficient release and absorption of drugs. The compound interacts with cell membranes, altering their permeability and facilitating the transport of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
Disodium Mono (2-ethylhexyl) Sulfosuccinate: A precursor in the synthesis of 4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium).
Docusate Sodium: Commonly used as a laxative and stool softener.
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate sodium: The non-deuterated analog of the compound.
Uniqueness
4-Des-((2-ethylhexyl)oxy) 4-ethoxy docusate-d5 (sodium) is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This isotopic labeling is valuable in research applications, allowing for the study of reaction mechanisms and metabolic pathways with greater precision.
Properties
Molecular Formula |
C14H25NaO7S |
|---|---|
Molecular Weight |
365.43 g/mol |
IUPAC Name |
sodium;1-(2-ethylhexoxy)-1,4-dioxo-4-(1,1,2,2,2-pentadeuterioethoxy)butane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-4-7-8-11(5-2)10-21-14(16)12(22(17,18)19)9-13(15)20-6-3;/h11-12H,4-10H2,1-3H3,(H,17,18,19);/q;+1/p-1/i3D3,6D2; |
InChI Key |
BSIQTIZFQPJYIV-COATXBAHSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCC(CC)COC(=O)C(CC(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




